molecular formula C15H15FN4O3 B5606905 7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5606905
M. Wt: 318.30 g/mol
InChI Key: ONKGEZYELRDPRU-UHFFFAOYSA-N
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Description

7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound with a complex molecular structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a fluorophenyl group, a methoxy group, and a purine backbone, makes it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. The synthetic route typically starts with the preparation of the purine backbone, followed by the introduction of the fluorophenyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The fluorophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The methoxy and purine groups contribute to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups. Similar compounds include:

    8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the fluorophenyl group, which may result in different biological activities.

    7-[(2-CHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and binding properties.

    7-[(2-FLUOROPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: The methoxy group is replaced by a hydroxy group, which can alter the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O3/c1-18-12-11(13(21)19(2)15(18)22)20(14(17-12)23-3)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKGEZYELRDPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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